N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a 3,4-dihydroquinolin-1(2H)-yl group, a thiadiazol group, and a triethoxybenzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, for example, is a bicyclic structure with a nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the triethoxybenzamide group could potentially make the compound more lipophilic .Scientific Research Applications
Medicinal Chemistry and Biological Activity
The 1,3,4-thiadiazole core, as seen in derivatives similar to the compound of interest, has been extensively utilized as a pharmacological scaffold. Studies have demonstrated that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine show significant biological activities, including DNA protective ability against oxidative damage and antimicrobial activity against certain strains of bacteria. For example, compounds with structural similarities have shown cytotoxicity on cancer cell lines, indicating their potential in chemotherapy strategies with minimal cytotoxicity against healthy cells (Gür et al., 2020).
Synthesis and Chemical Properties
Research on the synthesis of compounds with thiadiazole and dihydroquinoline structures has led to the development of various heterocyclic compounds that show promising activities. For instance, the synthesis of new 1,3,4-oxadiazol, thiadiazole, 1,2,4-triazole, and arylidene hydrazide derivatives of 4-oxo-1,4-dihydroquinoline has been explored for their antimicrobial evaluation, underscoring the versatility of these cores in producing compounds with potential antimicrobial properties (El-Essawy & El‐Sayed, 2013).
Photophysical Studies
Dihydroquinazolinone derivatives have been synthesized and characterized for their photophysical properties. Studies indicate significant changes in photophysical properties depending on the solvent polarity, with bathochromic emission bands and differences in Stokes shift demonstrating the highly polar character of the excited state. This research is crucial for understanding the luminescent properties of these compounds and their potential applications in materials science (Pannipara et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety , which is known to have sigma-1 receptor (σ1R) antagonist activity . Sigma-1 receptors are involved in various cellular functions, including ion channel modulation, cell proliferation, and differentiation, and neuroprotection.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O5S2/c1-4-33-20-14-18(15-21(34-5-2)23(20)35-6-3)24(32)27-25-28-29-26(37-25)36-16-22(31)30-13-9-11-17-10-7-8-12-19(17)30/h7-8,10,12,14-15H,4-6,9,11,13,16H2,1-3H3,(H,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOGZTCIDGCQND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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